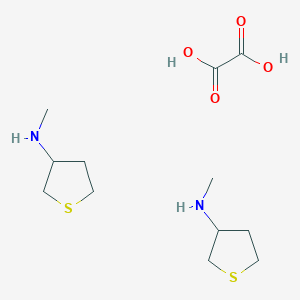
4-HTMPIPO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-HTMPIPO is a synthetic compound that belongs to the class of synthetic cannabinoid receptor agonists. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. They are often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-HTMPIPO typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Alkylation: The indole core is then alkylated with a suitable alkyl halide to introduce the pentyl group at the nitrogen atom.
Hydroxylation and Methylation: The next steps involve the introduction of hydroxyl and methyl groups at specific positions on the molecule. This can be achieved through various organic reactions such as oxidation and methylation using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
4-HTMPIPO can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert a ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield an alcohol.
科学的研究の応用
4-HTMPIPO has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids and to develop new compounds with desired properties.
Biology: Researchers use this compound to investigate the effects of cannabinoids on cellular signaling pathways and receptor interactions.
Medicine: It is studied for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotection.
Industry: The compound may be used in the development of new pharmaceuticals and in the testing of drug delivery systems.
作用機序
The mechanism of action of 4-HTMPIPO involves its interaction with cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system and play a role in regulating various physiological processes. The compound acts as an agonist, binding to these receptors and activating them, which leads to a cascade of cellular responses. The specific molecular targets and pathways involved may include modulation of neurotransmitter release, inhibition of adenylate cyclase, and activation of mitogen-activated protein kinases (MAPKs).
類似化合物との比較
Similar Compounds
JWH-018: Another synthetic cannabinoid receptor agonist with a similar structure but different functional groups.
AM-2201: A synthetic cannabinoid with a fluorine atom in place of one of the methyl groups.
CP 55,940: A synthetic cannabinoid with a different core structure but similar receptor activity.
Uniqueness
4-HTMPIPO is unique due to its specific combination of functional groups and its potent activity at cannabinoid receptors. This makes it a valuable tool for research and potential therapeutic applications, as it can provide insights into the structure-activity relationships of synthetic cannabinoids and their effects on the human body.
特性
CAS番号 |
1445751-38-1 |
|---|---|
分子式 |
C21H31NO2 |
分子量 |
329.5 g/mol |
IUPAC名 |
4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one |
InChI |
InChI=1S/C21H31NO2/c1-6-7-10-13-22-15-17(16-11-8-9-12-18(16)22)19(23)14-20(2,3)21(4,5)24/h8-9,11-12,15,24H,6-7,10,13-14H2,1-5H3 |
InChIキー |
GWHGUYKAGQLPTQ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O |
正規SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-phenyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1431135.png)

![3-(Pyrimidin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431141.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride](/img/structure/B1431144.png)
![4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431145.png)
![4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431146.png)
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431148.png)
![4-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride](/img/structure/B1431149.png)
![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B1431151.png)
![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfanyl)acetate hydrochloride](/img/structure/B1431153.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431155.png)



